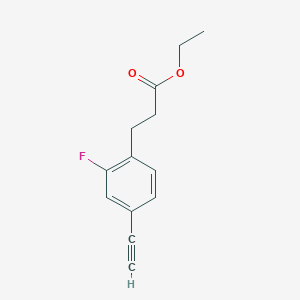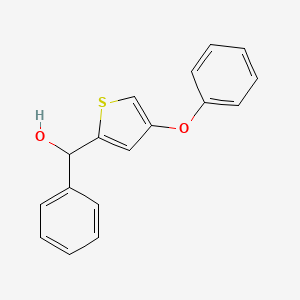
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azetidine ring and a tert-butyldiphenylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and material science.
Méthodes De Préparation
The synthesis of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide under basic conditions.
Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction using tert-butyldiphenylsilyl chloride and a base such as triethylamine.
Attachment of the Boronic Acid Group:
Analyse Des Réactions Chimiques
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or borohydride.
Hydrolysis: The boronic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Applications De Recherche Scientifique
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural features.
Biological Research: It is used in the design of boron-containing drugs and bioactive molecules, as boronic acids can interact with biological targets such as enzymes and receptors.
Analytical Chemistry: The compound is utilized in the development of sensors and analytical tools for detecting and quantifying various analytes, including sugars and amino acids.
Mécanisme D'action
The mechanism of action of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups on biological molecules, forming boronate esters. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Pinacolborane: Another boronic acid derivative with different reactivity and applications, often used in hydroboration reactions.
BODIPY-Boronic Acid: A boronic acid derivative with fluorescent properties, used in imaging and sensing applications.
The unique combination of functional groups in (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid imparts distinct chemical properties, making it valuable for a wide range of applications in synthetic chemistry, material science, and biological research.
Propriétés
Formule moléculaire |
C26H32BNO3Si |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
[4-[[3-[tert-butyl(diphenyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H32BNO3Si/c1-26(2,3)32(24-10-6-4-7-11-24,25-12-8-5-9-13-25)31-23-19-28(20-23)18-21-14-16-22(17-15-21)27(29)30/h4-17,23,29-30H,18-20H2,1-3H3 |
Clé InChI |
UGZOFWXPKIJSRH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



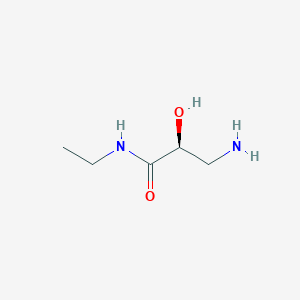
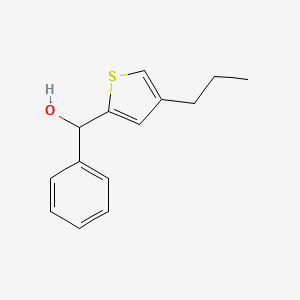
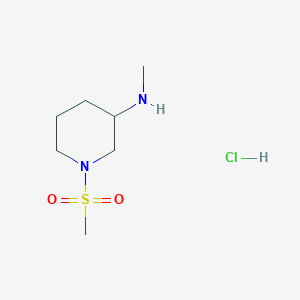

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
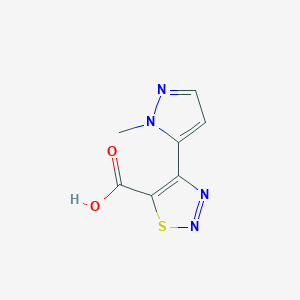
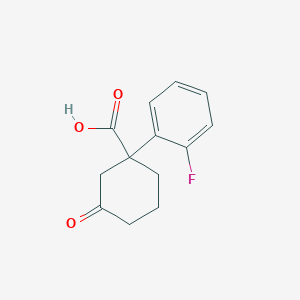
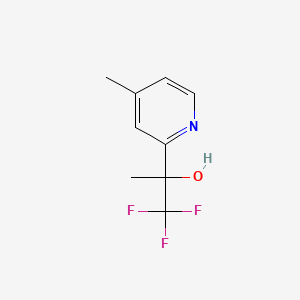
amine](/img/structure/B13087042.png)
